4-(benzofuran-2-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

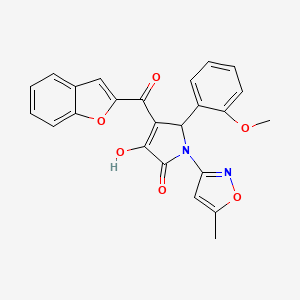

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative with a complex substitution pattern. Its core structure includes:

- A 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold.

- A benzofuran-2-carbonyl group at position 2.

- A 2-methoxyphenyl substituent at position 3.

- A 5-methylisoxazol-3-yl group at position 1.

Pyrrol-2-one derivatives are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The benzofuran moiety enhances metabolic stability and binding affinity to biological targets, while the isoxazole ring contributes to heterocyclic diversity and bioavailability .

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O6/c1-13-11-19(25-32-13)26-21(15-8-4-6-10-17(15)30-2)20(23(28)24(26)29)22(27)18-12-14-7-3-5-9-16(14)31-18/h3-12,21,28H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKAJEKSYCDIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties, particularly in antimicrobial and anticancer applications. This article explores the biological activities of this compound, supported by relevant studies and data.

- Molecular Formula : C26H26N2O6

- Molar Mass : 462.49 g/mol

- CAS Number : 618366-16-8

Biological Activity Overview

Research has indicated that benzofuran derivatives, including the compound of interest, exhibit a range of biological activities. These include:

-

Antimicrobial Activity

- Studies have shown that benzofuran derivatives possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- A derivative with a similar structure demonstrated minimum inhibitory concentrations (MIC) as low as 8 μg/mL against Mycobacterium tuberculosis, indicating potential for use in treating tuberculosis .

- Anticancer Activity

- Anti-inflammatory Effects

Antimicrobial Studies

A series of studies focused on the antimicrobial efficacy of benzofuran derivatives revealed that:

- Compounds with hydroxyl substitutions exhibited enhanced activity against gram-positive and gram-negative bacteria.

- The presence of methoxy and ethoxy groups significantly influenced the antimicrobial potency, with some derivatives showing MIC values comparable to established antibiotics .

Anticancer Studies

In vitro studies on cancer cell lines demonstrated:

- The compound exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating effective growth inhibition.

- Structure-activity relationship (SAR) studies suggested that specific substitutions on the benzofuran ring are crucial for enhancing anticancer activity .

Case Studies

-

Study on Benzofuran Derivatives : A study synthesized various benzofuran derivatives and tested them against M. tuberculosis. The most active compounds showed MIC values significantly lower than those of standard treatments .

Compound MIC (μg/mL) Activity Type Compound A 8 Antitubercular Compound B 2 Antifungal -

Anticancer Efficacy : Another investigation assessed the cytotoxicity of benzofuran derivatives on breast cancer cell lines, finding that certain modifications led to improved activity.

Compound IC50 (μM) Cell Line Compound X 10 MCF7 Compound Y 15 MDA-MB-231

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrrol-2-one Core

The target compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparison with structurally related analogs:

Key Observations :

- Benzofuran vs.

- Methoxy Substitution: The 2-methoxyphenyl group in the target compound may improve metabolic stability over non-methoxylated analogs (e.g., 5-phenyl in ).

- Isoxazole vs.

Impact of Substituents on Physicochemical Properties

- Lipophilicity : The benzofuran and isoxazole groups increase logP values compared to benzoyl derivatives, affecting membrane permeability .

- Melting Points : Derivatives with polar substituents (e.g., hydroxypropyl in ) exhibit higher melting points (235–265°C) due to hydrogen bonding, whereas aromatic substituents (e.g., benzofuran) may reduce crystallinity.

Structure-Activity Relationship (SAR) Insights

- Benzofuran Modifications : Replacement of benzofuran with benzothiazole (e.g., in ) reduces activity against kinases, highlighting the critical role of the benzofuran oxygen in hydrogen bonding.

- Methoxy Positioning : The 2-methoxy group on the phenyl ring (target) may enhance binding to cytochrome P450 enzymes compared to 3- or 4-methoxy analogs .

- Isoxazole vs. Pyrazole: Isoxazole-containing derivatives (target, ) show better thermal stability than pyrazole analogs (e.g., ), as noted in differential scanning calorimetry studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.